Dihydroxy Diketo Atorvastatin Impurity is a degradation product of Atorvastatin Calcium, a commonly prescribed lipid-lowering drug. This impurity arises from the oxidation of Atorvastatin Calcium, particularly under conditions of stress such as exposure to heat, light, or oxidizing agents [, ]. The presence of this impurity, even in small quantities, can impact the efficacy and safety of Atorvastatin Calcium formulations []. Therefore, its detection and control are critical in ensuring the quality and stability of the drug product.
Dihydroxy Diketo Atorvastatin Impurity is a compound related to atorvastatin, a widely used medication for lowering cholesterol levels. This impurity can arise during the synthesis of atorvastatin and is of interest due to its potential effects on the efficacy and safety of the final pharmaceutical product. Understanding this impurity involves examining its sources, classification, and implications in pharmaceutical chemistry.
This compound falls under the category of pharmaceutical impurities, specifically those associated with statin medications. Impurities like Dihydroxy Diketo Atorvastatin are classified based on their structural characteristics and the synthetic pathways that lead to their formation.
The synthesis of Dihydroxy Diketo Atorvastatin Impurity typically occurs through several chemical pathways during the production of atorvastatin. These pathways may include:
The synthesis process often involves multiple steps, including:
Dihydroxy Diketo Atorvastatin Impurity contains two hydroxyl groups and two ketone functionalities within its molecular structure. Its specific arrangement contributes to its reactivity and interaction with biological systems.
Dihydroxy Diketo Atorvastatin Impurity can participate in various chemical reactions, including:
The reactivity of this impurity is influenced by its functional groups, making it susceptible to various organic reactions that can alter its structure or lead to further impurities.
The mechanism of action for Dihydroxy Diketo Atorvastatin Impurity is not fully elucidated but may involve interactions with biological pathways similar to those affected by atorvastatin itself. This includes:
Research into the specific biological effects of this impurity remains limited, necessitating further studies to clarify its role in pharmacology.
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to quantify this impurity in atorvastatin formulations, ensuring compliance with regulatory standards.
Dihydroxy Diketo Atorvastatin Impurity is primarily studied within pharmaceutical development contexts:
Atorvastatin is a first-line statin drug that competitively inhibits hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis, converting HMG-CoA to mevalonate. By suppressing endogenous cholesterol production, atorvastatin upregulates hepatic LDL receptors, accelerating clearance of low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL) from the bloodstream. Clinically, it reduces LDL-C by 36–53% and is FDA-approved for:
The drug’s efficacy hinges on maintaining structural integrity, as impurities like dihydroxy diketo atorvastatin may compromise pharmacological activity through altered molecular conformation or bioavailability.
Global pharmacopeias enforce strict limits on pharmaceutical impurities to ensure drug safety and efficacy:
Pharmacopeia | Impurity Designation | Acceptance Threshold | Key Requirements |
---|---|---|---|
USP 44 | Atorvastatin methyl ester | NMT 0.15% | Identification and quantification of 12 specified impurities |
European Pharmacopoeia 10.0 | EP Impurity D | NMT 0.20% | Full characterization of ≥8 impurities including dihydroxy diketo variant |
ICH Q3A/B | – | 0.10–0.15% (daily intake ≤2 mg) | Risk-based classification and toxicological assessment |
The FDA’s 2024 revised guidance mandates manufacturers to:
Dihydroxy diketo atorvastatin (CAS 1046118-44-8; C₂₆H₂₄FNO₅; MW 449.47 g/mol) is a ketone-rich oxidative degradation product formed during atorvastatin synthesis or storage. Its significance arises from:
Property | Value | Method |
---|---|---|
Chemical Formula | C₂₆H₂₄FNO₅ | High-Resolution MS |
SMILES Notation | CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | Computational Chemistry |
UV-Vis λmax | 246 nm, 292 nm | Photodiode Array Detection |
Raman Spectral Shift | 1648 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C) | Microspectroscopy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: